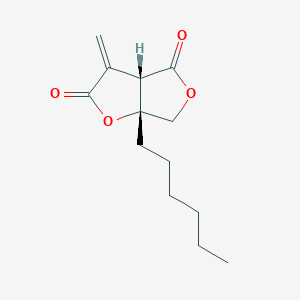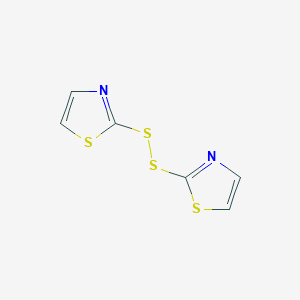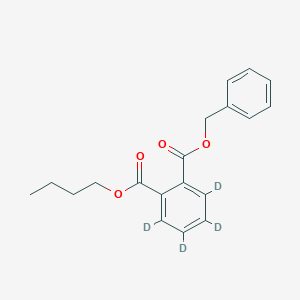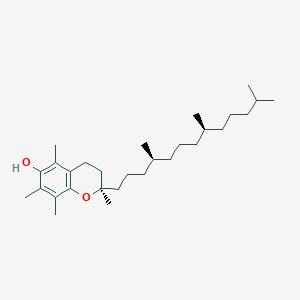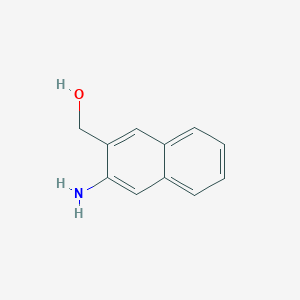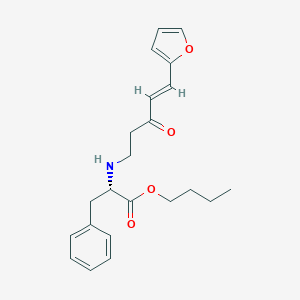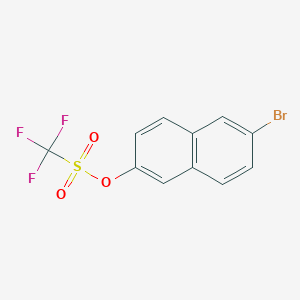
6-Bromo-2-naphthyl Trifluoromethanesulfonate
概要
説明
6-Bromo-2-naphthyl trifluoromethanesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with bromo, naphthyl, and trifluoromethanesulfonate moieties are discussed. These compounds are typically used as intermediates in organic synthesis, particularly in the formation of heterocyclic compounds and in derivatization reactions for analytical purposes .
Synthesis Analysis
The synthesis of related compounds often involves the use of bromo-naphthyl derivatives as starting materials. For example, bromoethylsulfonium salts are used as annulation agents to form heterocyclic compounds . Similarly, bromo-trifluoromethanesulfonyloxy-naphthalenes are synthesized from corresponding tetralone derivatives and used in Suzuki–Miyaura reactions to afford aryl-substituted naphthalenes . The synthesis of these compounds typically requires careful control of reaction conditions to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of related bromo-naphthyl trifluoromethanesulfonate compounds is characterized by the presence of a bromine atom and a trifluoromethanesulfonate group attached to a naphthalene ring. The charge density and stereochemistry of these molecules have been analyzed using experimental and theoretical methods, providing insights into their reactivity . For instance, the electropositivity of the S-attached and Br-attached methylene groups has been compared, which is relevant to their chemical behavior .
Chemical Reactions Analysis
The bromo and trifluoromethanesulfonate groups in these compounds are reactive sites that can participate in various chemical reactions. The bromo group is typically involved in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form carbon-carbon bonds . The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions or as an activating group for further transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-naphthyl trifluoromethanesulfonate derivatives are influenced by the presence of the bromo and trifluoromethanesulfonate groups. These compounds are generally solid at room temperature and have varying solubilities in organic solvents . Their reactivity and stability are crucial for their use in organic synthesis and analytical applications. For example, some derivatives are stable for months at room temperature and can be used as labeling agents for carboxylic acids in liquid chromatography . The solubility and stability of these compounds are important for their handling and storage .
科学的研究の応用
Synthesis of Naphthyl Sulfides
Naphthyl alkyl and aryl sulfides are synthesized using 1- and 2-naphthols with various thiols in the presence of trifluoromethanesulfonic acid. This process efficiently produces naphthyl sulfides, demonstrating the utility of trifluoromethanesulfonic acid in organic synthesis (Nakazawa, Hirose, & Itabashi, 1989).
Derivatizing Agents for Biological Analysis
Trifluoromethanesulfonates like 6-Bromo-2-naphthyl trifluoromethanesulfonate are used as derivatizing agents for HPLC analysis of betaines. Their suitability with UV and fluorescence detectors highlights their importance in biological and chemical analysis (Happer, Hayman, Storer, & Lever, 2004).
High-Performance Liquid Chromatography
6-Bromo-2-naphthyl trifluoromethanesulfonate aids in the derivatization of carboxylic acids for high-performance liquid chromatography. This process facilitates efficient spectrophotometric detection in chemical analysis (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Photochemistry and Electrophilic Reactions
The compound plays a role in the study of photochemistry and electrophilic reactions, particularly in understanding the behavior of bromonaphthols and their interaction with other chemical agents (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Synthesis of Optical Materials
6-Bromo-2-naphthyl trifluoromethanesulfonate is instrumental in the synthesis of materials with high optical birefringence, used in liquid crystal displays and other optical applications (Hird, Toyne, Gray, Day, & Mcdonnell, 1993).
Charge Density Analysis
The compound contributes to the charge density analysis of bromoethyl sulfonium salt, a crucial aspect in understanding the chemical reactivity and stereochemistry of molecules (Ahmed, Yar, Nassour, Guillot, Lecomte, & Jelsch, 2013).
Labeling Reagents in Chromatography
It serves as a labeling reagent for carboxylic acids in liquid chromatography, enhancing the detection and analysis of these acids (Tanaka, Muramatsu, & Yasaka, 1994).
Safety And Hazards
特性
IUPAC Name |
(6-bromonaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRXKFDZXFNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571263 | |
| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthyl Trifluoromethanesulfonate | |
CAS RN |
151600-02-1 | |
| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

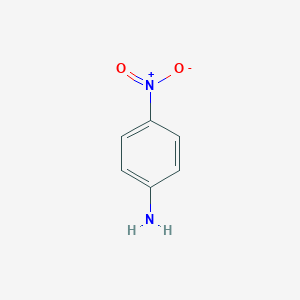
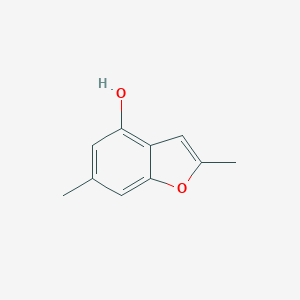
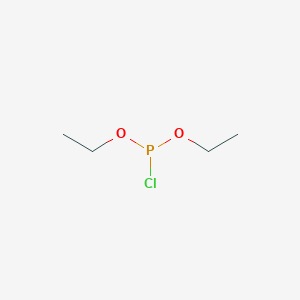
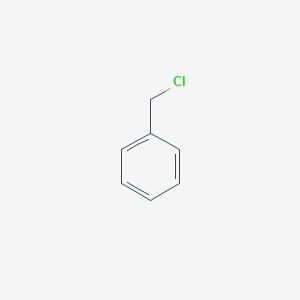
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)
